(Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride

Lipophilicity Drug-likeness Membrane permeability

(Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride is a saturated six-membered heterocyclic hydrazine salt featuring a thiane (thiopyran) ring, classified as a hydrazine derivative with the molecular formula C₅H₁₃ClN₂S and a molecular weight of 168.69 g mol⁻¹. It serves as a versatile synthetic intermediate for constructing kinase inhibitors, antimicrobial agents, and other bioactive molecules that leverage the unique electronic and steric character of the divalent sulfur atom.

Molecular Formula C5H13ClN2S
Molecular Weight 168.69 g/mol
CAS No. 337359-79-2
Cat. No. B3051441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride
CAS337359-79-2
Molecular FormulaC5H13ClN2S
Molecular Weight168.69 g/mol
Structural Identifiers
SMILESC1CSCCC1NN.Cl
InChIInChI=1S/C5H12N2S.ClH/c6-7-5-1-3-8-4-2-5;/h5,7H,1-4,6H2;1H
InChIKeyGKVKKLXPZUFGAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride (CAS 337359-79-2): A Sulfur-Containing Heterocyclic Hydrazine Building Block for Medicinal Chemistry and Chemical Biology


(Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride is a saturated six-membered heterocyclic hydrazine salt featuring a thiane (thiopyran) ring, classified as a hydrazine derivative with the molecular formula C₅H₁₃ClN₂S and a molecular weight of 168.69 g mol⁻¹ [1]. It serves as a versatile synthetic intermediate for constructing kinase inhibitors, antimicrobial agents, and other bioactive molecules that leverage the unique electronic and steric character of the divalent sulfur atom [1]. The compound is supplied as a monohydrochloride salt, distinguishing it from the more common dihydrochloride form and from oxygen-containing tetrahydropyran analogs.

Why In-Class Heterocyclic Hydrazines Cannot Simply Replace (Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride


Hydrazine building blocks containing saturated six-membered heterocycles (e.g., tetrahydropyran, tetrahydrothiopyran, piperidine) are often treated as interchangeable intermediates in medicinal chemistry programs. However, the replacement of an oxygen atom by sulfur in the ring system introduces substantial differences in lipophilicity, hydrogen-bonding capacity, polar surface area, and salt stoichiometry. These physicochemical changes directly influence solubility, membrane permeability, metabolic stability, and the reactivity of the hydrazine moiety, ultimately impacting the biological profile of the final compounds [1]. Generic substitution without quantitative justification risks altering pharmacokinetic properties, compromising synthetic yields, and invalidating structure-activity relationships established for the original scaffold.

Quantitative Evidence Compendium: (Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride Versus Closest Analogs


Lipophilicity Superiority Over the Tetrahydropyran Analog: A >1.9 logP Unit Shift

The free base of the target compound, thian-4-ylhydrazine, exhibits a computed logP of 1.44, whereas the direct oxygen analog (tetrahydro-2H-pyran-4-yl)hydrazine free base has a computed XLogP3 of −0.5 [1][2]. This 1.94 log unit difference corresponds to an approximately 87‑fold higher octanol–water partition coefficient for the sulfur-containing scaffold. The monohydrochloride salt (CAS 337359-79-2) retains this lipophilic advantage, as the protonated hydrazine moiety contributes similarly in both heterocyclic systems.

Lipophilicity Drug-likeness Membrane permeability

Salt Stoichiometry Advantage: Monohydrochloride Versus Dihydrochloride for Synthetic Versatility

The target compound is a monohydrochloride salt (1:1 hydrazine:HCl stoichiometry, molecular formula C₅H₁₃ClN₂S, MW 168.69 g mol⁻¹), whereas the alternative dihydrochloride salt (CAS 1374652-09-1) contains two equivalents of HCl (formula C₅H₁₄Cl₂N₂S, MW 205.15 g mol⁻¹) [1][2]. The monohydrochloride provides one fewer HCl equivalent per mole of hydrazine, reducing the amount of base required for neutralization when the free hydrazine or a singly protonated species is desired in downstream reactions (e.g., reductive aminations, hydrazone formations).

Salt form Synthetic intermediate Free base accessibility

Hydrogen-Bond Donor Count: Precision Tuning of Physicochemical Profile

The monohydrochloride possesses three hydrogen-bond donors (HBD = 3), whereas the dihydrochloride has four (HBD = 4) [1][2]. In the context of Lipinski's rule of five and fragment-based drug design, a HBD count of ≤3 is generally favored for oral bioavailability, while HBD = 4 can begin to impair passive permeability. This difference directly influences the drug-likeness of derived compounds when the hydrazine is incorporated as a terminal fragment.

Hydrogen bonding Drug-likeness Permeability

Topological Polar Surface Area Differentiation from the Tetrahydropyran Scaffold

The topological polar surface area (TPSA) of the target monohydrochloride is 63.4 Ų [1]. The corresponding tetrahydropyran analog (oxan-4-ylhydrazine) free base has a TPSA of 47.28 Ų . The approximately 16 Ų increase arises from the larger van der Waals radius and polarizability of the sulfur atom relative to oxygen. While both values fall within the range generally considered favorable for oral absorption (<140 Ų), TPSA values below 60 Ų are often preferred for central nervous system (CNS) penetration; the thiopyran scaffold thus sits near the borderline, whereas the pyran scaffold falls well below it.

Polar surface area CNS penetration Drug-likeness

Optimal Procurement and Application Scenarios for (Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride


Design of Cell-Permeable Kinase Inhibitor Probes Requiring Enhanced Lipophilicity

Medicinal chemistry teams targeting intracellular kinases can leverage the 1.94 logP unit advantage of the thiopyran scaffold over the tetrahydropyran analog to improve passive membrane permeability [1]. The monohydrochloride salt provides direct access to the hydrazine nucleophile with minimal base neutralization, streamlining the synthesis of hydrazone-linked or heterocyclic inhibitors.

Synthesis of Antimicrobial Thiazole/Selenazole Libraries Derived from the Thiopyran Pharmacophore

Building on published work where tetrahydro-2H-thiopyran-4-yl based thiazoles and selenazoles demonstrated MIC values as low as 0.98 µg mL⁻¹ against clinical Candida isolates [2], this hydrazine hydrochloride serves as the key intermediate for generating diverse libraries. The sulfur atom's polarizability contributes to enhanced binding interactions with fungal cytochrome P450 enzymes.

Fragment-Based Drug Discovery Campaigns Balancing HBD Count and TPSA

When fragment libraries require a saturated heterocyclic hydrazine with HBD ≤3 to comply with lead-likeness criteria, the monohydrochloride (HBD = 3) is preferred over the dihydrochloride (HBD = 4) [3]. Its TPSA of 63.4 Ų positions it in the intermediate range suitable for both peripheral and CNS-accessible chemical space, offering broader utility than the pyran analog (TPSA ≈47 Ų).

Structure-Activity Relationship Studies Exploring Sulfur-for-Oxygen Bioisosteric Replacement

Researchers conducting systematic SAR investigations can use this compound to evaluate the impact of heteroatom replacement on target binding affinity, metabolic stability, and cellular potency. The quantifiable differences in logP (Δ = 1.94) and TPSA (Δ ≈16 Ų) provide a rational basis for interpreting changes in biological activity when substituting sulfur for oxygen in lead molecules [1].

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